mono-tert-Butyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-tert-Butyl succinate is an organic compound with the molecular formula C8H14O4. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-tert-Butyl succinate can be synthesized by refluxing a mixture of succinic anhydride and N-hydroxyl succinimide in the presence of dimethylaminopyridine and triethylamine in tert-butanol and toluene . The reaction involves the esterification of succinic anhydride with tert-butyl alcohol, facilitated by the presence of catalysts and solvents.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Mono-tert-Butyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form succinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Succinic acid and its derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted succinate esters.
Scientific Research Applications
Mono-tert-Butyl succinate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated β2- and β3-amino acids.
Biology: The compound serves as an inhibitor of α-chymotrypsin, a proteolytic enzyme.
Medicine: It is involved in the preparation of pharmaceutical intermediates and active ingredients.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of mono-tert-Butyl succinate involves its interaction with specific molecular targets. As an inhibitor of α-chymotrypsin, it binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity . The ester group in the compound plays a crucial role in its binding affinity and inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
- Mono-ethyl succinate
- Di-tert-butyl succinate
- Mono-tert-butyl malonate
Uniqueness
Mono-tert-Butyl succinate is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct chemical properties and reactivity. Compared to mono-ethyl succinate, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Di-tert-butyl succinate, on the other hand, has two ester groups, making it more reactive in certain conditions.
Properties
Molecular Formula |
C8H13O4- |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1 |
InChI Key |
PCOCFIOYWNCGBM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.